molecular formula C13H19N3 B3301573 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine CAS No. 910552-63-5

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine

Katalognummer: B3301573
CAS-Nummer: 910552-63-5
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: NGLDXBUBHKWYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom at the junction (Fig. 1). The methyl groups at positions 2 and 6 and the branched pentan-3-yl group at position 8 confer distinct steric and electronic properties, influencing its pharmacological and physicochemical behavior. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are extensively studied for their kinase-inhibitory and antiproliferative activities .

Eigenschaften

IUPAC Name

2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-5-11(6-2)12-7-9(3)15-16-8-10(4)14-13(12)16/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDXBUBHKWYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NN2C1=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739142
Record name 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910552-63-5
Record name 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine with pentan-3-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a compound featuring a bicyclic structure that integrates an imidazole and pyridazine moiety. It belongs to the imidazo[1,2-b]pyridazines class, recognized for diverse biological activities and potential therapeutic uses. The compound's structure includes two methyl groups at the 2 and 6 positions of the imidazole ring and a pentan-3-yl substituent at the 8 position of the pyridazine ring, influencing its chemical properties and biological interactions.

Scientific Research Applications

Imidazo[1,2-b]pyridazines, including 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine, are studied for their potential as therapeutic agents and exhibit various biological activities. Interaction studies explore how 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine interacts with biological macromolecules like proteins and nucleic acids, often using techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

Several compounds share structural similarities with 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine. The uniqueness of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine lies in its specific alkyl substitution patterns that may influence its pharmacological properties compared to these other compounds.

Compound NameStructureUnique Features
ImatinibImidazo[1,2-b]pyridine derivativeKnown for its selective inhibition of BCR-ABL tyrosine kinase
PonatinibImidazo[1,2-b]pyridine derivativeEffective against resistant forms of BCR-ABL due to its unique binding mode
6-Chloroimidazo[1,2-b]pyridazineHalogenated derivativeExhibits different reactivity patterns due to chlorine substitution

Research Insights

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of TAK1 kinase, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate various signaling pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Position 6 : Chloro () or thiophenyl () substituents increase electrophilicity, whereas methyl groups (target compound) favor steric hindrance, impacting kinase selectivity .
  • Synthesis : Microwave-assisted methods () and Suzuki coupling () enable efficient access to diverse analogs, though alkylation at position 8 (target compound) may require specialized conditions.
Kinase Inhibition Profiles
  • Target Compound : The 2,6-dimethyl and 8-pentan-3-yl groups likely limit binding to larger kinase active sites, favoring selectivity for compact targets (e.g., Trk family or Pim kinases) .
  • 6-Chloro-2,8-dimethyl Analog : Chlorine at position 6 enhances interactions with electrophilic kinase pockets (e.g., IKKβ), as seen in SAR studies .
Antiproliferative Mechanisms
  • I-191 (PAR2 Inhibitor) : Inhibits downstream MAPK and cAMP pathways . The target compound’s branched alkyl chain may alter downstream signaling due to differential protein interactions.
  • VEGFR2 Inhibitors : N1 nitrogen mediates binding to Cys919 backbone, a feature conserved across imidazo[1,2-b]pyridazines . The pentan-3-yl group may modulate dissociation kinetics.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Chloro-2,8-dimethyl Analog Thiophene-Substituted Analog
LogP High (due to pentan-3-yl) Moderate Moderate
Solubility Low Low Moderate (thiophene polarity)
Metabolic Stability High (branched alkyl) Moderate (chloro group) Variable

Notes:

  • The pentan-3-yl group improves metabolic stability but may increase plasma protein binding, reducing free drug availability .

Biologische Aktivität

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol. This compound belongs to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology and cellular signaling pathways.

The primary biological activity of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is attributed to its role as a kinase inhibitor , specifically targeting TAK1 kinase (TGF-beta-activated kinase 1). TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate multiple signaling pathways, which is significant for therapeutic applications in diseases like multiple myeloma and other cancers .

Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of TAK1 Kinase : Research indicates that 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine effectively inhibits TAK1 kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Potential Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor effects. For instance, it has been investigated for its ability to induce apoptosis in multiple myeloma cells through the inhibition of TAK1 .

Comparative Analysis with Similar Compounds

The efficacy of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can be compared with other known TAK1 inhibitors. Below is a table summarizing key attributes:

Compound NameTarget KinaseIC50 (µM)Notes
TakinibTAK120Potent inhibitor with established clinical data
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazineTAK115Novel compound with strong inhibitory activity
Other Imidazo DerivativesVariousVariesGeneral class with diverse activities

Case Study 1: In Vitro Analysis

A recent study conducted an in vitro analysis of the cytotoxic effects of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine on multiple myeloma cell lines. The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM while inducing apoptosis .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound's inhibition of TAK1 led to decreased activation of downstream signaling pathways such as NF-kB and MAPK. This suggests that 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine may serve as a valuable tool for understanding the role of TAK1 in cancer biology .

Q & A

Q. What are the established synthetic methodologies for 2,6-dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves two primary approaches:

  • Condensation reactions : Reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused heterocyclic core .
  • Transition-metal-catalyzed routes : Palladium-catalyzed direct arylation or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. For example, brominated intermediates can undergo coupling with boronic acids to achieve functionalization . These methods prioritize regioselectivity and yield optimization through ligand selection (e.g., acetylacetonate or hexafluoroacetylacetonate ligands) and solvent systems (e.g., DMA or pentan-1-ol) .

Q. What biological targets are commonly associated with imidazo[1,2-b]pyridazine derivatives?

Imidazo[1,2-b]pyridazines are explored for their interactions with:

  • Kinases : TYK2 pseudokinase (JH2 domain) inhibition via allosteric modulation, critical in autoimmune diseases .
  • Tropomyosin receptor kinases (TrkA/B/C) : Dysregulation linked to neurodegenerative diseases and cancer; radiofluorinated derivatives serve as PET imaging probes .
  • Antiviral targets : Biphenyl derivatives inhibit viral replication (e.g., BVDV, HCV) through structural mimicry of viral enzymes . Target identification often employs kinase inhibition assays, cellular potency screens, and molecular docking studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for direct C-H arylation at specific positions of the imidazo[1,2-b]pyridazine core?

Challenges in direct C-H arylation (e.g., poor regioselectivity at C2/C3 positions) are addressed via:

  • Pre-functionalization : Introducing bromine at the target position to enable Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 86–89% yield for 2,3-diarylated derivatives) .
  • Catalyst tuning : Using Pd(OAc)₂ with ligands like PivOH in DMA solvent enhances turnover frequency and reduces byproducts .
  • Solvent effects : Polar aprotic solvents (e.g., DMA) improve solubility and reaction efficiency compared to alcohols .

Q. What strategies enhance selectivity when developing kinase inhibitors based on this scaffold?

Selectivity over off-target kinases is achieved through:

  • Substituent modification : Iterative changes to the imidazo[1,2-b]pyridazine scaffold’s substituents (e.g., hydrophobic groups at C8 improve TYK2 JH2 binding while minimizing JH1 domain interactions) .
  • Structural mimicry : Aligning the compound’s topology with ATP-binding pockets of target kinases (e.g., dual c-Met/VEGFR2 inhibition via steric and electronic complementarity) .
  • Biophysical validation : Surface plasmon resonance (SPR) and X-ray crystallography confirm binding modes and selectivity .

Q. How can contradictory data regarding the compound’s efficacy in different kinase inhibition assays be resolved?

Discrepancies arise from assay conditions (e.g., ATP concentration, cellular vs. enzymatic assays). Mitigation strategies include:

  • Unified assay protocols : Standardizing ATP levels (e.g., 1 mM) and buffer systems across studies .
  • Mutational analysis : Introducing point mutations in kinase domains to isolate binding contributions (e.g., TYK2 JH2 domain mutations to validate allosteric inhibition) .
  • Meta-analysis : Cross-referencing IC₅₀ values with structural data to identify assay-specific artifacts .

Q. What methodologies are used to design radiofluorinated derivatives for in vivo imaging applications?

Radiofluorination for PET probes involves:

  • Boronate precursor synthesis : Introducing a pinacol boronate ester at the target position for late-stage ¹⁸F-fluorination via Cu-mediated radiofluorination .
  • Pharmacokinetic optimization : Balancing lipophilicity (logP ≈ 2–3) and plasma stability to enhance blood-brain barrier penetration for neuroimaging .
  • In vivo validation : Micro-PET imaging in murine models to assess target engagement and biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 2
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.